N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-8-fluoro-N-methylquinoline-2-carboxamide is a synthetic compound identified in scientific literature as a potent and selective kappa opioid receptor (KOR) antagonist. [ [] ] This classification positions it as a valuable tool in research exploring the role of the KOR in various physiological and pathological processes.
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-8-fluoro-N-methylquinoline-2-carboxamide acts as a KOR antagonist. [ [] ] While the exact binding site and interactions are not detailed, it likely competes with endogenous KOR agonists, such as dynorphin, preventing their binding and subsequent activation of downstream signaling pathways.
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-8-fluoro-N-methylquinoline-2-carboxamide, identified as CYM-53093 or BTRX-335140, shows promise as a potential therapeutic for neuropsychiatric disorders. [ [] ] Its application in research stems from its ability to block KOR activation, implicated in various physiological processes and disease states. Preclinical studies demonstrate its efficacy in antagonizing KOR agonist-induced effects, such as prolactin secretion and analgesia in mice. [ [] ] This suggests its potential use in investigating:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7